8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-amino-6-chloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDPHSIICCBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042973-67-0 | |
| Record name | 8-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of the 1,4 Benzoxazin 3 One Scaffold
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the 8-amino-6-chloro-4H-benzo nih.govwikipedia.orgoxazin-3-one nucleus is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are dictated by the combined electronic effects of the substituents: the powerful ortho-, para-directing amino group at C-8, the deactivating yet ortho-, para-directing chloro group at C-6, and the ortho-, para-directing ether oxygen and acylamino group of the heterocyclic ring.
The primary activating group is the C-8 amino function, which strongly directs incoming electrophiles to the ortho position (C-7). The position is also activated by the para-directing ether oxygen of the oxazine (B8389632) ring. Therefore, electrophilic substitution is expected to occur preferentially at the C-7 position.
Common EAS reactions applicable to this scaffold include nitration and halogenation. For example, nitration of related anilines is a standard procedure, and for the target molecule, would likely proceed using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C-7 position, yielding 7-nitro-8-amino-6-chloro-4H-benzo nih.govwikipedia.orgoxazin-3-one. Similarly, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a bromine or chlorine atom at the same position.
More advanced methods, such as palladium-catalyzed C-H functionalization, have also been reported for benzoxazinone (B8607429) systems. These reactions offer high regioselectivity. For instance, palladium-catalyzed C-H bond halogenation using reagents like N-iodosuccinimide (NIS) can provide a direct route to halogenated derivatives that might not be accessible through traditional methods.
| Reaction Type | Reagents & Conditions | Expected Major Product |
| Nitration | HNO₃, H₂SO₄, 0 °C | 7-Nitro-8-amino-6-chloro-4H-benzo nih.govwikipedia.orgoxazin-3-one |
| Bromination | NBS, DMF or CH₃CN | 7-Bromo-8-amino-6-chloro-4H-benzo nih.govwikipedia.orgoxazin-3-one |
| C-H Iodination | Pd(OAc)₂, NIS, Solvent | 7-Iodo-8-amino-6-chloro-4H-benzo nih.govwikipedia.orgoxazin-3-one |
Nucleophilic Additions and Substitutions at the Oxazinone Moiety
The oxazinone moiety contains an embedded lactam (cyclic amide), which is susceptible to nucleophilic attack, primarily at the electrophilic carbonyl carbon (C-3). This reactivity is central to many derivatization strategies, often leading to ring-opening of the oxazine heterocycle. The stability of the oxazine ring can be influenced by substituents and reaction conditions, with hydrolysis being a potential reaction pathway libretexts.org.
The reaction of benzoxazinones with various nucleophiles can lead to a range of products. For instance, aminolysis, involving reaction with primary or secondary amines, can cleave the lactam bond to form an intermediate N-acyl amino phenol (B47542) derivative. Depending on the reaction conditions and the nature of the nucleophile, this intermediate may remain as a ring-opened product or undergo subsequent intramolecular cyclization.
A particularly useful transformation is the reaction with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds via nucleophilic attack at the C-3 carbonyl, followed by ring opening and subsequent recyclization to yield 3-aminoquinazolinone derivatives. This provides a robust method for converting the benzoxazinone scaffold into the related quinazolinone system, which is another privileged structure in medicinal chemistry raco.cat. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of hydroxyquinazolinones raco.cat.
| Nucleophile | Reagents & Conditions | Product Type |
| Amine (Aminolysis) | R¹R²NH, Heat | Ring-opened amide |
| Hydrazine | NH₂NH₂·H₂O, Reflux (e.g., in Ethanol) | 3-Aminoquinazolinone derivative |
| Hydroxylamine | NH₂OH·HCl, Base | 3-Hydroxyquinazolinone derivative |
| Alcohols (Alcoholysis) | R-OH, NaOR (e.g., Sodium Ethoxide) | Ring-opened ester (e.g., Ethyl anthranilate derivative) raco.cat |
Functional Group Transformations and Interconversions (e.g., of the amino group, halogen)
The existing functional groups on the 8-amino-6-chloro-4H-benzo nih.govwikipedia.orgoxazin-3-one scaffold provide rich opportunities for further derivatization.
Transformations of the Amino Group: The primary aromatic amino group at the C-8 position is a key handle for modification. It can be readily converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.
Sandmeyer Reaction: The diazonium group can be replaced by halides (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, CuCN). This allows for the synthesis of 8,6-dihalo or 8-cyano-6-chloro benzoxazinone derivatives organic-chemistry.orgnih.gov.
Schiemann Reaction: Fluorine can be introduced by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.
Hydroxylation: Reaction of the diazonium salt with water at elevated temperatures can yield the 8-hydroxy derivative.
Transformations of the Chloro Group: The chloro substituent at C-6 is relatively unreactive towards classical nucleophilic aromatic substitution (SNAr). However, it is an excellent substrate for modern palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This reaction enables the coupling of the aryl chloride with a wide range of primary and secondary amines, including anilines and aliphatic amines, to generate novel C-N bonds. The reaction is typically catalyzed by a palladium(0) complex with specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos) and requires a base (e.g., NaOtBu, Cs₂CO₃) wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov. This strategy allows for the synthesis of diverse 6-amino-substituted derivatives from the 6-chloro precursor.
| Functional Group | Reaction Type | Reagents & Conditions | Resulting Functional Group |
| C-8 Amino | Diazotization/Sandmeyer | 1. NaNO₂, HCl, 0-5 °C; 2. CuCl/CuBr/CuCN | C-8 Chloro/Bromo/Cyano organic-chemistry.org |
| C-6 Chloro | Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-6 Amino (NR¹R²) wikipedia.orgnih.gov |
Ring Expansion and Contraction Reactions Involving the Oxazine Ring
Transformations that alter the size of the heterocyclic ring are valuable for accessing novel scaffolds. For the 1,4-benzoxazin-3-one system, both ring expansion and contraction (or rearrangement) pathways have been explored.
Ring Expansion: The 1,4-benzoxazin-3-one scaffold can be converted into seven-membered heterocyclic systems like 1,5-benzodiazepines or 1,5-benzoxazepines. For example, reaction with o-phenylenediamine (B120857) derivatives can lead to the formation of benzodiazepine (B76468) rings through a ring-opening/recyclization cascade. The synthesis of 1,5-benzoxazepinones has also been achieved from related starting materials, indicating the feasibility of expanding the six-membered oxazine ring to a seven-membered oxazepine ring youtube.com.
Ring Transformation (Apparent Contraction/Rearrangement): While direct ring contraction is less common, the scaffold can be transformed into different five- or six-membered heterocyclic systems. As discussed in Section 3.2, reaction with dinucleophiles like hydrazine or 2-aminophenol (B121084) can lead to quinazolinones or benzoxazolyl-propenones, respectively raco.cat. Another notable transformation is the conversion of benzoxazinones to quinoxalines. The reaction of the parent o-aminophenol core with α-dicarbonyl compounds is a classic method for quinoxaline (B1680401) synthesis nih.govnih.govipp.pt. This suggests that under appropriate conditions, the benzoxazinone ring could be cleaved and rearranged to form a quinoxaline ring system. Furthermore, ring contraction of related systems like 1,2,4-benzoxadiazines to benzoxazoles has been documented, highlighting the potential for such rearrangements in fused heterocyclic chemistry rsc.org.
| Transformation | Reagents & Conditions | Resulting Scaffold |
| Ring Expansion | o-Phenylenediamine | 1,5-Benzodiazepine |
| Ring Transformation | Hydrazine Hydrate | Quinazolinone raco.cat |
| Ring Transformation | α-Dicarbonyl compounds | Quinoxaline nih.govipp.pt |
| Ring Transformation | 2-Aminophenol | Benzoxazole derivative raco.cat |
Synthesis of Hybrid Molecules Containing the Benzoxazinone Core
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, or dual-acting properties. The 1,4-benzoxazin-3-one scaffold serves as an excellent core for creating such hybrid molecules nih.gov.
Benzoxazinone-Triazole Hybrids: A popular approach for creating hybrid molecules is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." To synthesize benzoxazinone-triazole hybrids, the benzoxazinone core is first functionalized with either an azide (B81097) or a terminal alkyne group. This functionalized scaffold is then reacted with a complementary coupling partner (an alkyne or azide, respectively) to form a stable 1,2,3-triazole linker. This method has been successfully used to synthesize novel benzoxazinone derivatives linked to hydantoin (B18101) or other fragments, which have shown promise as herbicidal agents youtube.com.
Benzoxazinone-Chalcone Hybrids: Chalcones, characterized by an α,β-unsaturated ketone system, are another class of compounds with significant biological activity. Hybrid molecules containing both benzoxazinone and chalcone (B49325) moieties have been synthesized. Typically, this is achieved via a Claisen-Schmidt condensation between a benzoxazinone derivative bearing a methyl ketone group and an appropriate aldehyde, or vice versa raco.cat.
These strategies demonstrate the utility of the benzoxazinone scaffold as a building block for constructing complex molecules with potentially enhanced biological profiles.
| Hybrid Type | Key Reaction | Synthetic Strategy |
| Benzoxazinone-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of an azide or alkyne handle onto the benzoxazinone ring, followed by reaction with a complementary alkyne or azide. youtube.com |
| Benzoxazinone-Chalcone | Claisen-Schmidt Condensation | Condensation of an acetyl-functionalized benzoxazinone with an aldehyde in the presence of an acid or base catalyst. raco.cat |
| Benzoxazinone-Pyrazoline | Hydrazine Condensation | Reaction of a benzoxazinone-chalcone hybrid with hydrazine hydrate to form the pyrazoline ring. |
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon-hydrogen framework.
The ¹H NMR spectrum of 8-Amino-6-chloro-4H-benzo rsc.orgnih.govoxazin-3-one is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The aromatic region would show signals for the two protons on the benzene (B151609) ring. The methylene protons of the oxazine (B8389632) ring and the protons of the amino and amide groups would also exhibit characteristic resonances.
Based on analogous structures, the expected ¹H NMR chemical shifts are detailed in the table below.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-5 | 6.5 - 7.0 | d |
| H-7 | 6.5 - 7.0 | d |
| H-2 (CH₂) | 4.5 - 5.0 | s |
| NH₂ | 3.5 - 5.0 | br s |
| NH (amide) | 10.0 - 11.0 | br s |
Note: Predicted values are based on general chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for 8-Amino-6-chloro-4H-benzo rsc.orgnih.govoxazin-3-one would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methylene carbon would appear in their characteristic regions.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (C-3) | 160 - 170 |
| C-O (C-8a) | 140 - 150 |
| C-N (C-4a) | 140 - 150 |
| C-Cl (C-6) | 120 - 130 |
| C-NH₂ (C-8) | 130 - 140 |
| C-5 | 110 - 120 |
| C-7 | 110 - 120 |
| CH₂ (C-2) | 60 - 70 |
Note: Predicted values are based on general chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to confirm the positions of the aromatic protons H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule, such as the methylene group (C-2) and the aromatic CH groups (C-5 and C-7).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 8-Amino-6-chloro-4H-benzo rsc.orgnih.govoxazin-3-one is expected to show characteristic absorption bands for the N-H, C=O, C-O, C-N, and C-Cl bonds.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Amine | N-H stretch | 3300 - 3500 |
| Amide | N-H stretch | 3100 - 3300 |
| Carbonyl (Amide) | C=O stretch | 1650 - 1700 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ether | C-O stretch | 1200 - 1300 |
| Amine | C-N stretch | 1000 - 1200 |
| Alkyl Halide | C-Cl stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. The mass spectrum of 8-Amino-6-chloro-4H-benzo rsc.orgnih.govoxazin-3-one would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio).
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide further structural information, with common fragmentation pathways involving the loss of small molecules such as CO or cleavage of the oxazine ring.
X-ray Crystallography for Solid-State Structural Determination
For 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, the crystal structure reveals that the six-membered heterocyclic ring adopts a screw boat conformation nih.gov. It is expected that the benzoxazinone (B8607429) core of 8-Amino-6-chloro-4H-benzo rsc.orgnih.govoxazin-3-one would adopt a similar conformation. In the solid state, intermolecular interactions such as hydrogen bonding involving the amino and amide groups would play a significant role in the crystal packing.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and potential isolation of 8-Amino-6-chloro-4H-benzo sielc.comepa.govoxazin-3-one. Given the compound's aromatic and polar nature, attributed to the amino and lactam functionalities, reversed-phase HPLC (RP-HPLC) is the most pertinent and widely applicable approach. This method facilitates the separation of the target compound from impurities that may arise during its synthesis, such as starting materials, intermediates, or by-products.
In a typical RP-HPLC setup for 8-Amino-6-chloro-4H-benzo sielc.comepa.govoxazin-3-one, a nonpolar stationary phase, most commonly a C18 or C8 silica-based column, is employed. The separation mechanism is based on the differential partitioning of the analyte and impurities between this hydrophobic stationary phase and a polar mobile phase.
The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. It usually consists of a mixture of an aqueous component and an organic modifier. The aqueous phase is often buffered to control the pH, which is crucial for maintaining the consistent ionization state of the amino group on the benzoxazine (B1645224) ring. For instance, using a slightly acidic mobile phase can ensure the amino group is protonated, which can affect its retention and peak shape. Common organic modifiers include acetonitrile and methanol, with the choice and ratio to the aqueous phase determining the elution strength. A higher proportion of the organic solvent will typically lead to a shorter retention time.
For the analysis of aromatic amines like 8-Amino-6-chloro-4H-benzo sielc.comepa.govoxazin-3-one, a mobile phase containing acetonitrile and water, with an additive such as phosphoric acid or formic acid to adjust the pH, is often effective sielc.comsielc.com. The acidic modifier helps to sharpen the peaks by minimizing tailing that can result from interactions between the basic amino group and residual silanols on the silica-based column packing.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzoxazinone structure contains a chromophore that absorbs UV light. The selection of an appropriate wavelength, often in the range of 220-254 nm, is crucial for achieving high sensitivity and selectivity for the target compound and its potential impurities.
The purity of a sample of 8-Amino-6-chloro-4H-benzo sielc.comepa.govoxazin-3-one is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For preparative applications, where the goal is to isolate the pure compound, the conditions of the analytical method can be scaled up to a larger column and system to handle higher sample loads.
A proposed set of HPLC parameters for the analysis of 8-Amino-6-chloro-4H-benzo sielc.comepa.govoxazin-3-one is detailed in the table below. These parameters are based on established methods for similar chloro-substituted aromatic amines and benzoxazinone derivatives.
Table 1: Proposed HPLC Parameters for the Analysis of 8-Amino-6-chloro-4H-benzo sielc.comepa.govoxazin-3-one
| Parameter | Value/Description |
| Stationary Phase | C18 (Octadecylsilyl) silica gel, 5 µm particle size |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Diluent | Mobile Phase |
Computational Chemistry and Theoretical Investigations of 1,4 Benzoxazin 3 One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com For 1,4-benzoxazin-3-one systems, DFT calculations are instrumental in understanding their fundamental electronic structure, which governs their reactivity and potential biological activity. nih.gov
DFT methods, such as the widely used B3LYP hybrid functional, can accurately predict molecular geometries, vibrational frequencies, and electronic energies. mdpi.com These calculations allow for the determination of key electronic descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.
In the context of reaction mechanisms, DFT is employed to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the elucidation of reaction pathways and the prediction of reaction kinetics and thermodynamics. For example, DFT calculations have been used to study the intramolecular cycloaddition reactions in the formation of 1,2,3-triazolo-1,4-benzoxazine, a related heterocyclic system, revealing a synchronous concerted mechanism. researchgate.net Similarly, DFT has been used to rationalize the formation of novel benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one containing scaffolds, suggesting that the energy from an exothermic reaction can overcome activation barriers. nih.gov
A study on the synthesis of novel 1,4-benzoxazine derivatives utilized DFT calculations at the PBE0-D3/def2-TZVP level of theory to energetically study the non-covalent interactions, such as π···π and C-H···π interactions, which are crucial for understanding the molecular architecture. researchgate.net
Table 1: Key Parameters from DFT Calculations for 1,4-Benzoxazin-3-one Systems
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; important for understanding reactivity with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; important for understanding reactivity with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | Distribution of electron charge over the atoms in a molecule. | Helps to identify electrophilic and nucleophilic sites within the molecule. |
| Dipole Moment | A measure of the polarity of a molecule. | Influences solubility and intermolecular interactions. |
Molecular Docking Studies for Ligand-Target Interactions (e.g., enzyme active sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com It is extensively used in drug design to understand how a ligand, such as a 1,4-benzoxazin-3-one derivative, might interact with the active site of a biological target, typically a protein or enzyme. ekb.eg
The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and calculating a scoring function to estimate the binding affinity. These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Several studies have employed molecular docking to investigate the potential of 1,4-benzoxazin-3-one derivatives as inhibitors of various enzymes. For instance, docking studies on novel 2H-1,4-benzoxazin-3(4H)-one derivatives targeting glucosamine-6-phosphate synthase, an antimicrobial target, have helped to explain the interactions of the compounds with the amino acid residues in the enzyme's active site. ekb.eg Another study focused on 1,4-benzoxazine-3(4H)-one derivatives as inhibitors of platelet aggregation, where molecular docking was used to explore the interaction of the most potent compounds with the GP IIb/IIIa receptor. nih.gov
In the context of antimicrobial research, molecular docking of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives against E. coli DNA gyrase revealed that specific compounds had strong binding affinities, with detailed analysis identifying key amino acid residues like Asp73, Met95, Glu50, and Ile59 as being essential for binding. ijpsjournal.com Similarly, in a study on anti-HIV-1 agents, molecular modeling of benzoxazin-3-one (B8392483) derivatives suggested that the amide functionality and other heteroatoms could mimic the metal-chelating pharmacophore required for integrase inhibition. benthamdirect.comresearchgate.net
A recent study in 2024 investigated newly synthesized isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivatives for their antidiabetic potential. nih.gov Molecular docking revealed high affinity for pancreatic α-amylase and intestinal α-glucosidase, with specific compounds showing strong interactions with the active sites of these enzymes. nih.govmdpi.com
Table 2: Examples of Molecular Docking Studies on 1,4-Benzoxazin-3-one Derivatives
| Target Enzyme/Receptor | Investigated Activity | Key Findings from Docking | Reference |
|---|---|---|---|
| Glucosamine-6-phosphate synthase | Antimicrobial | Explained interactions with active site amino acid residues. | ekb.eg |
| GP IIb/IIIa receptor | Platelet Aggregation Inhibition | Potent compounds docked into the active site of the receptor. | nih.gov |
| E. coli DNA gyrase B | Antibacterial | Identified key hydrogen bonding and hydrophobic interactions with residues like Asp73, Met95, Glu50, and Ile59. | ijpsjournal.com |
| HIV-1 Integrase | Anti-HIV-1 | Amide functionality and heteroatoms mimic the metal-chelating pharmacophore. | benthamdirect.comresearchgate.net |
| Pancreatic α-amylase | Antidiabetic | High affinity values (-9.2 and -9.1 kcal/mol for top compounds) and strong interactions with active site residues. | nih.govmdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and stability of molecules like 8-Amino-6-chloro-4H-benzo nih.govnih.govoxazin-3-one and their complexes with biological targets. acs.org
MD simulations are particularly useful for assessing the stability of ligand-protein complexes predicted by molecular docking. While docking provides a static picture of the interaction, MD simulations can reveal how the complex behaves in a dynamic environment, taking into account the flexibility of both the ligand and the protein. mdpi.com These simulations can confirm whether the initial binding pose is stable over time and can identify key interactions that contribute to the stability of the complex.
For example, MD simulations of benzothiazole and benzo nih.govnih.govoxazin-3(4H)-one derivatives complexed with acetylcholinesterase have been used to analyze their structural stability, suggesting their potential in combating Alzheimer's disease. nih.gov In another study on herbicidal compounds, MD simulations were used to assess the stability of 1,4-benzothiazinone derivatives at the active site of the HDA6 enzyme, with root mean square deviation (RMSD) analysis indicating a stable location for the ligand. mdpi.com
Conformational analysis of the 1,4-benzoxazine ring system itself can also be performed using MD simulations. These studies can explore the different possible conformations of the molecule, such as chair and twist forms, and determine their relative energies and populations. researchgate.net
Table 3: Applications of MD Simulations for 1,4-Benzoxazin-3-one Systems
| Application | Information Gained | Significance |
|---|---|---|
| Ligand-Protein Complex Stability | Assessment of the stability of the docked pose over time. | Validates docking results and provides a more realistic view of the binding interaction. |
| Conformational Analysis | Exploration of the accessible conformations of the molecule. | Understanding the flexibility of the molecule and its preferred shapes. |
| Binding Free Energy Calculations | Estimation of the binding affinity between the ligand and the protein. | Provides a more accurate prediction of binding strength compared to docking scores alone. |
| Analysis of Intermolecular Interactions | Identification of persistent hydrogen bonds and other key interactions. | Elucidates the specific interactions that contribute to binding affinity and stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. conicet.gov.ar
The general workflow of a QSAR study involves several steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected. This dataset is typically divided into a training set for model development and a test set for model validation. mdpi.com
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) to more complex 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov
Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to build the QSAR model. This is a crucial step to avoid overfitting and to create a model that is both predictive and interpretable. Genetic algorithms are one method used for descriptor selection. nih.govwur.nl
Model Building: A mathematical model is constructed to correlate the selected descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. conicet.gov.ar
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov
A QSAR study on 1,4-benzoxazin-3-one antimicrobials curated a dataset of 111 compounds and used a genetic algorithm for descriptor selection. nih.govwur.nl The resulting models for gram-positive and gram-negative bacteria showed good predictive power, with shape, VolSurf, and H-bonding property descriptors being frequently selected. nih.gov
Table 4: Methodological Aspects of QSAR Modeling
| Step | Description | Common Techniques |
|---|---|---|
| Data Set Selection | Gathering a set of molecules with measured biological activity. | Training set, test set, external validation set. |
| Descriptor Generation | Calculating numerical values that represent the properties of the molecules. | 2D descriptors, 3D descriptors, constitutional, topological, quantum-chemical descriptors. |
| Feature Selection | Choosing the most relevant descriptors for the model. | Genetic algorithms, stepwise regression, principal component analysis. |
| Model Construction | Creating a mathematical equation to link descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN). |
| Model Validation | Assessing the robustness and predictive ability of the model. | Cross-validation (leave-one-out, leave-many-out), external validation using a test set, Y-randomization. nih.gov |
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is much faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. Virtual screening can be broadly categorized into two types: ligand-based and structure-based.
Ligand-based virtual screening relies on the knowledge of known active compounds. It involves searching for new molecules that are similar to the known actives, either in terms of their 2D structure (similarity searching) or their 3D shape and pharmacophoric features (pharmacophore modeling).
Structure-based virtual screening uses the 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. Molecular docking is the primary tool for structure-based virtual screening, where a large number of compounds are docked into the active site of the target, and those with the best predicted binding affinities are selected for further investigation.
Virtual library design is the process of creating a collection of virtual compounds that can be used for in silico screening. This can involve enumerating all possible variations of a chemical scaffold by attaching different substituents at various positions. nih.govwur.nl For instance, a virtual library of novel 1,4-benzoxazin-3-one derivatives can be designed by systematically modifying the substituents on the benzoxazine (B1645224) ring.
A QSAR study on 1,4-benzoxazin-3-one antimicrobials not only evaluated existing compounds but also designed new lead compounds in silico by varying the positions and combinations of substituents. nih.govwur.nl Two of these newly designed compounds were predicted to be significantly more active than any in the original dataset. nih.govwur.nl In another example, a virtual library of herbicidal analogs of cycloalka[d]quinazoline-2,4dione−benzoxazinones was created and screened using a 3D-QSAR pharmacophore model, leading to the identification of 28 promising novel analogs. journaljpri.com
The integration of these computational methods, from DFT and MD simulations to QSAR and virtual screening, provides a powerful and comprehensive framework for the investigation of 8-Amino-6-chloro-4H-benzo nih.govnih.govoxazin-3-one and related 1,4-benzoxazin-3-one systems, accelerating the discovery of new therapeutic agents and materials.
Exploration of the 1,4 Benzoxazin 3 One Scaffold in Chemical Biology and Material Science
Role as a Privileged Scaffold in Ligand Design and Chemical Probe Development
The 1,4-benzoxazin-3-one framework is considered a privileged scaffold in drug discovery due to its ability to bind to a variety of biological targets with high affinity. nih.govbenthamscience.comnih.gov Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with proteins and enzymes. The presence of heteroatoms (nitrogen and oxygen) allows for hydrogen bonding, while the aromatic ring can engage in π-stacking and hydrophobic interactions.
The versatility of the 1,4-benzoxazin-3-one scaffold allows for modifications at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of ligand-target interactions. nih.gov This adaptability makes it a valuable starting point for the development of chemical probes to investigate biological pathways and for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, underscore its importance in medicinal chemistry. benthamscience.com
Applications in the Development of Enzyme Inhibitors and Receptor Antagonists
The 1,4-benzoxazin-3-one scaffold has been successfully employed in the design of potent and selective enzyme inhibitors and receptor antagonists.
In Vitro Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Mineralocorticoid Receptor)
Derivatives of the 1,4-benzoxazin-3-one scaffold have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and as antagonists of the mineralocorticoid receptor (MR).
Acetylcholinesterase (AChE) Inhibition: Several studies have explored benzoxazine (B1645224) derivatives as potential inhibitors of AChE, an enzyme implicated in Alzheimer's disease. acs.orgresearchgate.net For instance, a series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their ability to inhibit human AChE. researchgate.net The most active compounds from these series demonstrated inhibitory profiles with Ki values in the micromolar range. researchgate.net Another study on benzothiazine derivatives, structurally related to benzoxazinones, also reported significant AChE inhibitory activity, with some compounds showing IC50 values as low as 0.025 µM. nih.gov
Mineralocorticoid Receptor (MR) Antagonism: The 1,4-benzoxazin-3-one scaffold has been identified as a key structural motif for the development of non-steroidal MR antagonists, which are of interest for treating cardiovascular diseases. acs.orgnih.gov Researchers have designed and synthesized novel benzoxazin-3-one (B8392483) derivatives that exhibit high potency and selectivity for the MR over other steroid hormone receptors. acs.orgnih.gov One particularly potent compound, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, demonstrated significant antihypertensive effects in preclinical models. nih.gov
Molecular Basis of Inhibition and Binding Interactions
Molecular docking and structural biology studies have provided insights into the binding modes of 1,4-benzoxazin-3-one derivatives with their biological targets.
Acetylcholinesterase: Docking studies of benzoxazine-arylpiperazine derivatives with AChE have shown that these compounds can interact with key residues in the enzyme's active site, in a manner similar to the approved drug donepezil. researchgate.net
Mineralocorticoid Receptor: The design of potent MR antagonists has been guided by the crystal structure of an MR/compound complex and molecular docking models. acs.orgnih.gov These studies revealed that a 1,2-diaryl framework attached to the benzoxazin-3-one core is a key feature for high binding affinity. acs.org The benzoxazinone (B8607429) moiety itself is involved in crucial hydrogen bonding interactions with the receptor. Specifically, the NH and carbonyl groups of the benzoxazinone ring form hydrogen bonds with Asn770, while the carbonyl oxygen also interacts with Thr945. scispace.com
Investigation of Antimicrobial and Antifungal Activities In Vitro (Methodological Focus)
The 1,4-benzoxazin-3-one scaffold has been a source of compounds with promising antimicrobial and antifungal properties. nih.govnih.gov
The in vitro antimicrobial and antifungal activities of 1,4-benzoxazin-3-one derivatives are typically evaluated using standard broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC). nih.gov For antifungal testing, the mycelium growth rate method is also commonly employed. nih.govnih.gov
A study on novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety evaluated their antifungal activity against several plant pathogenic fungi, including Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. nih.gov The results showed that compounds with a 6-chloro substituent on the 1,4-benzoxazin-3-one skeleton exhibited better antifungal activity. nih.govfrontiersin.org
| Compound | Fungal Strain | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
|---|---|---|---|---|
| 5o (6-Cl derivative) | G. zeae | 23.17 | Hymexazol | 40.51 |
| 5q (6-Cl derivative) | P. sasakii | 26.66 | Hymexazol | 32.77 |
| 5s (6-Cl derivative) | P. infestans | 15.37 | Carbendazim | 34.41 |
Mechanism-of-Action Studies at the Cellular/Molecular Level
The precise mechanism of antimicrobial and antifungal action for many 1,4-benzoxazin-3-one derivatives is still under investigation, but it is likely to involve multiple targets. Potential mechanisms for antifungal agents include:
Disruption of the Fungal Cell Wall or Membrane: Some antifungal compounds act by interfering with the synthesis of essential components of the fungal cell wall, such as glucans, or by binding to ergosterol in the cell membrane, leading to pore formation and cell lysis. researchgate.netnih.govcreative-biolabs.com
Inhibition of Essential Enzymes: Many antifungals target enzymes involved in critical biosynthetic pathways, such as ergosterol synthesis or nucleic acid synthesis. researchgate.netnih.gov
Interference with Cellular Functions: Other potential targets include microtubule aggregation, signal transduction pathways, and mitochondrial function. creative-biolabs.com
For benzoxazole derivatives, which are structurally related to benzoxazinones, the antifungal mechanism has been explored. One study suggested that a potent benzoxazole derivative exerts its antifungal effect by targeting the mycelial cell membrane, leading to changes in morphology, reduced extracellular polysaccharide formation, and altered cell membrane permeability and integrity. nih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial and Antifungal Potency
SAR studies on 1,4-benzoxazin-3-one derivatives have provided valuable insights into the structural features required for potent antimicrobial and antifungal activity.
Influence of Halogenation: The presence and position of halogen substituents on the benzoxazinone ring can significantly impact biological activity. nih.govmdpi.com For instance, a study on 1,4-benzoxazin-3-one derivatives with an acylhydrazone moiety found that compounds with a chloro group at the 6-position of the benzoxazinone skeleton exhibited enhanced antifungal activity. nih.govfrontiersin.org
Role of Substituents on Appended Rings: In a series of benzoxazinone derivatives evaluated for α-chymotrypsin inhibition, it was observed that the presence of substituents on an appended benzene (B151609) ring generally reduced the inhibitory potential. nih.gov However, the type of substituent was also important, with fluoro groups leading to increased inhibitory potential compared to chloro and bromo substituents. nih.gov
Quantitative Structure-Activity Relationship (QSAR): A QSAR study of 111 natural and synthetic 1,4-benzoxazin-3-ones established that different structural features are required for activity against fungi, gram-positive, and gram-negative bacteria. nih.gov The models highlighted the importance of shape, VolSurf, and H-bonding properties for antimicrobial activity. nih.gov This study concluded that the 1,4-benzoxazin-3-one scaffold has the potential for the design of new antimicrobial compounds with a multi-target mode of action. nih.gov
A Key Intermediate in Agrochemical and Specialty Chemical Synthesis
The strategic importance of 8-Amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one lies in its role as a precursor to more complex molecules with significant commercial applications. The presence of the amino group, in particular, offers a convenient handle for the introduction of various pharmacophores and functional groups, leading to the development of novel active ingredients.
While specific, publicly documented examples of agrochemicals directly synthesized from 8-Amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one are not extensively detailed in readily available literature, the broader class of amino-benzoxazinone derivatives is recognized for its utility in this sector. For instance, patents have described 6-amino-1,4-benzoxazin-3-one derivatives as crucial intermediates in the manufacturing of herbicides. google.com These compounds can be further modified to produce active ingredients that exhibit high efficacy against a wide range of weed species. google.com The synthesis of such herbicidal compounds often involves the reaction of the amino group with other chemical moieties to create a final product with the desired biological activity.
The synthesis of 8-Amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one itself can be achieved through methods such as the selective transfer hydrogenation of a corresponding functionalized nitroarene, utilizing a cobalt oxide-based nanocatalyst and formic acid as a hydrogen source to yield the aniline derivative. srdpharma.com This efficient synthesis route makes the compound an accessible starting material for further chemical elaboration.
Below is a table summarizing the potential of related benzoxazinone intermediates in the synthesis of agrochemicals:
| Intermediate Class | Potential Agrochemical Application | Research Findings |
| Amino-substituted benzoxazinones | Herbicides | Serve as key building blocks for creating potent herbicidal agents. google.com |
| Halogenated benzoxazinones | Fungicides, Insecticides | The presence of halogens can enhance the biological activity and spectrum of the final product. |
| Benzoxazinone derivatives | Plant defense elicitors | Can induce defense mechanisms in plants against pathogens and pests. |
Designing Functional Materials with Benzoxazinone Moieties
The inherent properties of the benzoxazinone scaffold, such as its rigid bicyclic structure and potential for hydrogen bonding, make it an attractive component in the design of novel functional materials. The incorporation of benzoxazinone moieties, including derivatives of 8-Amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one, can impart desirable thermal, mechanical, and electronic properties to polymers and other materials.
Benzoxazinone derivatives are utilized in the preparation of functional polymers, optoelectronic devices, and fluorescence emission materials. nih.gov The ability to introduce various substituents onto the benzoxazinone ring allows for the fine-tuning of the material's properties to suit specific applications.
For example, the amino group of 8-Amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one can be used as a reactive site to polymerize or graft the molecule onto other polymer chains. This can lead to the creation of high-performance polymers with enhanced thermal stability, flame retardancy, and specific surface properties. While direct examples of polymers synthesized from this specific compound are not widely reported, the general principles of incorporating benzoxazinone structures into polymer backbones are well-established.
The following table outlines the potential applications of benzoxazinone moieties in the development of functional materials:
| Material Type | Potential Application | Key Properties Imparted by Benzoxazinone Moiety |
| High-performance polymers | Aerospace, electronics | Enhanced thermal stability, flame retardancy, mechanical strength. |
| Organic dyes | Textiles, imaging | Tunable color, fluorescence, and photostability. |
| Luminescent materials | OLEDs, sensors | Efficient light emission and sensing capabilities. |
The continued exploration of 8-Amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one and its derivatives promises to yield further advancements in the fields of agrochemicals, specialty chemicals, and material science, underscoring the enduring importance of this versatile chemical scaffold.
Future Perspectives and Emerging Research Directions for 8 Amino 6 Chloro 4h Benzo 1 2 Oxazin 3 One Research
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic routes is paramount for the future exploration of 8-amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one and its derivatives. Researchers are moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, toward more elegant and sustainable strategies.
Key emerging approaches include:
Electrochemical Synthesis : Anodic C-H amination of phenoxy acetates provides a highly efficient and sustainable route to the 1,4-benzoxazin-3-one core. nih.gov This method avoids the need for transition-metal catalysts and pre-functionalized substrates like aryl halides, aligning with the principles of green chemistry. nih.gov
Catalytic C-H Activation/Carbonylation : Rhodium(III)-catalyzed direct ortho-C–H bond carbonylation of aniline derivatives has been developed to construct benzoxazinones. chemistryviews.org This technique allows for the direct conversion of readily available starting materials, offering an atom-economical pathway to the heterocyclic scaffold. chemistryviews.org
Deep Eutectic Solvents (DES) : A green, catalyst-free, and base-free synthesis of benzoxazinone (B8607429) compounds has been demonstrated using a choline chloride/urea-based deep eutectic solvent. arkat-usa.org This one-pot reaction between 2-aminophenols and 2-bromoalkanoates at room temperature represents a significant advancement in sustainable synthesis. arkat-usa.org
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of benzoxazinone derivatives, offering a more energy-efficient alternative to conventional heating.
| Methodology | Key Advantages | Catalyst/Reagent | Reference |
|---|---|---|---|
| Electrochemical C-H Amination | Sustainable, catalyst-free, avoids pre-functionalization | Anodic Oxidation | nih.gov |
| Rh(III)-Catalyzed Carbonylation | High atom economy, direct C-H functionalization | Cp*Rh(MeCN)32 | chemistryviews.org |
| Deep Eutectic Solvents | Green solvent, catalyst-free, base-free, room temperature | Choline Chloride/Urea | arkat-usa.org |
Advanced Spectroscopic and Analytical Techniques for Characterization
Precise structural characterization is fundamental to understanding the properties and reactivity of 8-amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry remain essential, future research will increasingly rely on more advanced and integrated analytical approaches.
High-Resolution Mass Spectrometry (HRMS) : Techniques such as ESI-TOF (Electrospray Ionization-Time of Flight) are critical for unambiguous determination of elemental composition, which is vital for confirming the identity of newly synthesized derivatives. nih.govfrontiersin.org
Two-Dimensional NMR (2D-NMR) : Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable for the complete and unequivocal assignment of proton and carbon signals, especially for more complex derivatives where simple 1D spectra are insufficient.
X-ray Crystallography : Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding solid-state packing and for validating computational models.
Computational Spectroscopy : The integration of Density Functional Theory (DFT) calculations with experimental data is becoming a powerful tool. DFT can be used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), aiding in the interpretation of complex spectra and providing insights into the electronic structure of the molecule.
| Technique | Information Obtained | Relevance |
|---|---|---|
| HRMS | Exact mass and elemental formula | Confirms molecular identity and purity |
| 2D-NMR (COSY, HSQC, HMBC) | Connectivity of atoms (C-H, C-C) | Unambiguous structure elucidation of complex derivatives |
| X-ray Crystallography | 3D molecular structure, bond parameters, stereochemistry | Definitive structural proof; informs solid-state properties |
| DFT Calculations | Predicted spectroscopic data, electronic properties | Aids spectral assignment and understanding of reactivity |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel derivatives of 8-amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one. mdpi.com These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of virtual compounds, significantly accelerating the discovery of new drug candidates or materials. youtube.com
Predictive Modeling : AI algorithms can be trained on existing data to predict various properties, including biological activity against specific targets, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity. mdpi.com
De Novo Drug Design : Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties. An artificial intelligence drug generation system using deep RNNs and multi-task deep neural networks (MTDNN) has already been constructed to design novel 2H-1,4-benzoxazin-3(4H)-one derivatives. nih.gov
In Silico Screening and Docking : The integration of AI with molecular docking and molecular dynamics simulations can enhance the accuracy of predicting binding affinities and modes of interaction with biological targets. mdpi.comresearchgate.net This allows for the rapid virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing. researchgate.net For instance, benzoxazinone derivatives have been designed and evaluated in silico as potential inhibitors of dihydroxyacid dehydratase (DHAD), a promising herbicide target. researchgate.netnih.gov
Expanding Applications in Understudied Areas of Chemical Biology
While the benzoxazinone scaffold is known for its therapeutic potential, its application in chemical biology as a tool for studying biological systems remains relatively underexplored. Future research is expected to focus on developing derivatives of 8-amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one as sophisticated chemical probes.
Activity-Based Probes (ABPs) : The benzoxazinone core can serve as a reactive scaffold for designing ABPs to covalently label and profile specific enzyme families, such as serine proteases. nih.gov By incorporating a reporter tag (e.g., an alkyne for click chemistry) onto the scaffold, researchers can identify and quantify enzyme activity directly in complex biological samples. nih.gov
Fluorescent Probes : The benzoxazinone framework can be modified to create fluorescent sensors for specific analytes. A novel 7-hydroxybenzoxazinone-based fluorescent "turn-on" probe has been developed for the selective detection of biothiols like glutathione and cysteine in living cells. nih.govmdpi.com This demonstrates the potential of the scaffold in creating tools for real-time bioimaging. nih.govmdpi.com
Targeted Protein Degradation : The scaffold could potentially be incorporated into Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The benzoxazinone moiety could be optimized as a ligand for a protein of interest, representing a novel strategy in drug discovery. researchgate.net
Unexplored Reactivity and Transformation Pathways of the Scaffold
The 8-amino-6-chloro-4H-benzo nih.govresearchgate.netoxazin-3-one molecule possesses multiple reactive sites, offering a rich platform for synthetic diversification. Future research will likely focus on exploring novel transformations that go beyond simple modifications of the amino group.
C-H Activation : The aromatic ring of the benzoxazinone core is a prime target for late-stage functionalization via transition-metal-catalyzed C-H activation. mdpi.com This strategy allows for the direct introduction of new substituents (e.g., alkyl, aryl, or other functional groups) at specific positions on the benzene (B151609) ring, rapidly generating diverse libraries of compounds without the need for de novo synthesis. chemistryviews.orgoup.com
Lactam Ring Chemistry : The lactam moiety within the oxazinone ring presents opportunities for unique transformations. Ring-opening reactions could provide access to linear amino acid derivatives, while selective reduction or reactions with organometallic reagents could yield novel bicyclic or tricyclic structures.
Transformations of Substituents : The existing chloro and amino groups are versatile handles for further chemistry. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon or nitrogen-based substituents. The amino group can be acylated, alkylated, or converted into other functionalities, providing a straightforward path to a wide array of analogues.
Photoredox and Electrochemical Reactions : The application of modern synthetic methods like photoredox catalysis and electrosynthesis could uncover new reactivity pathways, enabling transformations that are difficult to achieve under conventional thermal conditions.
Q & A
Q. What are the key synthetic routes for 8-amino-6-chloro-4H-benzo[1,4]oxazin-3-one, and how do reaction conditions influence yield?
The compound is typically synthesized via nitration, hydrogenation, and cyclization sequences. For example, continuous flow methods using microstructured devices can enhance safety and efficiency by mitigating hazards associated with nitration (e.g., unstable intermediates, exothermic reactions). Traditional batch processes may yield ~60–70%, while flow systems achieve >85% purity by integrating Pd/C hydrogenation and acid-catalyzed cyclization . Key variables include temperature control (60°C for nitration, 45°C for hydrogenation) and stoichiometric ratios of reagents (e.g., 2.5 equiv HNO₃).
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous 6-chloro-benzoxazinones (space group P2₁/c, monoclinic system) .
- pKa prediction : Computational tools estimate pKa ≈ 10.78±0.20, critical for understanding solubility and reactivity in biological matrices .
- Spectroscopic methods : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., amino and chloro groups at positions 8 and 6) and HPLC-MS for purity analysis .
Q. What preliminary biological activities have been reported for benzoxazinone derivatives?
Benzoxazinones exhibit herbicidal and antifungal properties. For example, 6-chloro derivatives inhibit fungal cytochrome P450 enzymes, while amino-substituted analogs show potential in PARP-1 inhibition (IC₅₀ < 100 nM) for oncology research. Initial assays should include microbial growth inhibition and enzyme activity screens .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address instability of nitro and amino intermediates?
Continuous flow systems minimize intermediate degradation by reducing residence times. For example, in-line quenching and real-time monitoring (e.g., FTIR) stabilize diamino intermediates before cyclization. Alternatively, protective group strategies (e.g., Boc for amino groups) enhance stability during batch processing .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug design : Introduce ester or amide moieties to enhance membrane permeability.
- Pharmacokinetic profiling : Use LC-MS/MS to track metabolite formation (e.g., hydroxylation at position 7) and adjust dosing regimens .
- Co-crystallization studies : Identify binding interactions with target proteins (e.g., PARP-1’s adenine pocket) to refine structure-activity relationships .
Q. What advanced analytical techniques validate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) for enzyme inhibitors.
- Cryo-EM : Visualize binding modes in large protein complexes (e.g., MAGL inhibitors) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to optimize ligand efficiency .
Q. How do substituent modifications (e.g., fluoro, methyl) impact bioactivity and synthetic feasibility?
- Electron-withdrawing groups (Cl, NO₂) : Enhance electrophilicity for nucleophilic substitution but may reduce solubility.
- Amino groups : Improve hydrogen-bonding capacity but require protection during synthesis (e.g., acetylation).
- Case study : 7-Fluoro-8-amino derivatives show 10-fold higher PARP-1 affinity than parent compounds, achieved via regioselective fluorination .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Batch nitration | 60–70 | 95 | Low equipment cost | |
| Continuous flow | >85 | 99 | Enhanced safety, scalability | |
| Microwave-assisted | 75 | 97 | Reduced reaction time |
Q. Table 2. Biological Activity Profiles
| Derivative | Target | IC₅₀/EC₅₀ | Application | Reference |
|---|---|---|---|---|
| 6-Chloro | Fungal CYP51 | 2.5 µM | Antifungal | |
| 8-Amino-6-fluoro | PARP-1 | 85 nM | Oncology | |
| 4-Methyl-6-nitro | MAGL | 120 nM | Neuroinflammation |
Key Considerations for Researchers
- Safety : Nitration steps require strict temperature control due to explosive hazards .
- Data reproducibility : Validate analytical methods (e.g., HPLC gradients) across labs to minimize batch variability .
- Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling (e.g., DFT for pKa prediction) to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
